3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile
Description
3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a piperidine ring
Properties
IUPAC Name |
3-oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-1-5-14(6-7)8(15)3-4-13/h7H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNBTRWYFQEUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile typically involves the reaction of ethyl cyanoacetate with piperidine. The reaction conditions include the use of a suitable solvent, such as ethanol, and maintaining the reaction at room temperature. The product is often obtained as colorless blocks by slowly evaporating the ethanol solution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced purification techniques and large-scale reactors to handle the chemical reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The specific pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
Uniqueness: 3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile is unique due to the presence of the trifluoromethyl group on the piperidine ring, which can significantly alter its chemical and biological properties compared to similar compounds without this group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
